(4-Hydroxybutyl) hydrogen succinate
Overview
Description
(4-Hydroxybutyl) hydrogen succinate is an organic compound with the molecular formula C8H14O5. It is also known as 4-(4-Hydroxybutoxy)-4-oxobutanoic acid. This compound is a derivative of succinic acid and is characterized by the presence of a hydroxybutyl group attached to the succinate backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxybutyl) hydrogen succinate is the polymerization process of biodegradable polymers, specifically poly(butylene succinate) (PBS) . PBS is a biodegradable polymer that has balanced mechanical properties similar to those of polyethylene .
Mode of Action
This compound interacts with its targets through a surface-etching mechanism during the enzymatic hydrolysis of PBS . This interaction results in the production of 4-hydroxybutyl succinate as the main product, with traces of succinic acid and 1,4-butanediol .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the degradation of PBS . This degradation proceeds only on the surface of the solid substrate, accompanied by both surface erosion and weight loss . The degradation of PBS leads to the production of 4-hydroxybutyl succinate .
Pharmacokinetics
It can be analyzed using a reverse phase (rp) hplc method . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The result of the action of this compound is the production of 4-hydroxybutyl succinate , which is the main product of the enzymatic hydrolysis of PBS . This compound is then used in the synthesis of various chemicals and polymers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the biodegradability of PBS and its copolymers can be easily tuned via copolymerization . They can biodegrade in various environments, such as soil burial, river, sea, activated sludge, and compost . Environmental conditions, such as temperature and pH, directly influence the degradation rate .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (4-Hydroxybutyl) hydrogen succinate plays a significant role. It is incorporated into PHA copolymers in bacteria, contributing to the properties of thermoplastics and elastomers depending on the fraction of this compound in the copolyester . The enzymes involved in this process include 1,3-propanediol dehydrogenase and aldehyde dehydrogenase .
Cellular Effects
This compound influences cellular function through its role in the production of P4HB. P4HB is biodegradable and yields this compound, which is a normal compound in the human body and proven to be biocompatible . This makes it a prospective material for medical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its transformation into 4-hydroxybutyrate (4HB) in bacteria. This process is facilitated by the enzymes 1,3-propanediol dehydrogenase and aldehyde dehydrogenase . The 4HB is then incorporated into PHA copolymers, influencing their properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the enzymatic degradation of poly(butylene succinate) (PBS), a polymer derived from this compound, proceeds by a surface-etching mechanism to give this compound as the main product .
Metabolic Pathways
This compound is involved in the metabolic pathway for the production of PHA copolymers in bacteria. This process involves the transformation of this compound into 4HB, which is then incorporated into the copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hydroxybutyl) hydrogen succinate can be synthesized through the esterification of succinic acid with 4-hydroxybutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure the quality of the final product. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxybutyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the succinate backbone can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Succinic acid derivatives with additional carboxylic acid groups.
Reduction: Alcohol derivatives of succinic acid.
Substitution: Various substituted succinate esters depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxybutyl) hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of drug delivery systems and biodegradable polymers.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Poly(4-hydroxybutyrate): A polymer with similar hydroxybutyl groups, used in medical applications.
Poly(butylene succinate): A biodegradable polymer derived from succinic acid and butanediol.
Succinic acid: The parent compound of (4-Hydroxybutyl) hydrogen succinate, used in various industrial applications.
Uniqueness
This compound is unique due to its specific combination of hydroxybutyl and succinate groups, which impart distinct chemical and physical properties. This makes it suitable for specialized applications in drug delivery, biodegradable materials, and as an intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-hydroxybutoxy)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROXMKUVBDUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CCC(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204686 | |
Record name | (4-Hydroxybutyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-52-1 | |
Record name | 1-(4-Hydroxybutyl) butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56149-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydroxybutyl) hydrogen succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxybutyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-hydroxybutyl) hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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